(2S)-2-amino-2-(4-methylphenyl)acetic acid

Chiral purity Solid-state characterization Quality control

(2S)-2-Amino-2-(4-methylphenyl)acetic acid (CAS 119615-71-3), also designated as (S)-2-amino-2-p-tolylacetic acid or S-4-methylphenylglycine, is a chiral, non-proteinogenic α-arylglycine derivative with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol. It belongs to the phenylglycine class of compounds, characterized by an amino group and a carboxylic acid group attached to the same α-carbon, which also bears a para-methyl-substituted phenyl ring.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 119615-71-3
Cat. No. B056515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-amino-2-(4-methylphenyl)acetic acid
CAS119615-71-3
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C(=O)O)N
InChIInChI=1S/C9H11NO2/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m0/s1
InChIKeyRZRRCPHBUKHOEY-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-Amino-2-(4-Methylphenyl)acetic Acid (CAS 119615-71-3): Chiral Arylglycine Building Block for Inhibitor Synthesis


(2S)-2-Amino-2-(4-methylphenyl)acetic acid (CAS 119615-71-3), also designated as (S)-2-amino-2-p-tolylacetic acid or S-4-methylphenylglycine, is a chiral, non-proteinogenic α-arylglycine derivative with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol [1]. It belongs to the phenylglycine class of compounds, characterized by an amino group and a carboxylic acid group attached to the same α-carbon, which also bears a para-methyl-substituted phenyl ring. This compound serves primarily as a chiral building block and synthetic intermediate in medicinal chemistry, particularly in the preparation of enzyme inhibitors targeting phenylalanine ammonia-lyase (PAL), glutaminase (GLS), and the hepatitis C virus (HCV) nonstructural protein NS4B .

Why the (2S)-Enantiomer Cannot Be Substituted by the Racemate or (2R)-Form in Chiral Synthesis: Procurement Rationale


The (2S) absolute configuration at the α-carbon is a non-negotiable structural determinant for downstream stereochemical integrity. In the synthesis of piperazinone-based HCV NS4B inhibitors, the C-3/C-6 cis stereochemistry of the piperazinone core—derived from the chiral (S)-amino acid building block—is essential for antiviral activity [1]. Substituting the (2S)-enantiomer with the racemate (CAS 13227-01-5) or the (2R)-enantiomer (CAS 69501-56-0) would introduce the incorrect stereoisomer, compromising target binding and potentially generating inactive or antagonistic products. This is particularly critical given that the downstream 1,3,4-thiadiazole glutaminase inhibitors and PAL inhibitors require defined chirality at the amino acid α-center for biological activity [2]. Furthermore, the melting point discrepancy—247 °C for the (S)-enantiomer versus approximately 228 °C for the racemate—reflects fundamentally different crystal packing, which can affect solubility, formulation, and handling in multi-step synthetic workflows [3].

Quantitative Differentiation Evidence: (2S)-2-Amino-2-(4-Methylphenyl)acetic Acid vs. Closest Analogs


Melting Point: Enantiomer vs. Racemate Crystallinity Distinction

The (2S)-enantiomer exhibits a melting point of 247 °C, which is approximately 19 °C higher than the reported melting point of approximately 228 °C for the racemate (DL-4-methylphenylglycine, CAS 13227-01-5) [1]. This difference arises from distinct crystal lattice energies between the enantiopure and racemic solid forms, providing a direct, quantifiable physical parameter for identity verification and enantiomeric purity assessment during incoming quality control.

Chiral purity Solid-state characterization Quality control

Defined Stereochemistry Required for HCV NS4B Piperazinone Inhibitor Activity

In the discovery of piperazinone derivatives as HCV NS4B inhibitors, the (S)-2-amino-2-(p-tolyl)acetic acid building block was employed to construct the chiral C-3/C-6 cis piperazinone core. The SAR study demonstrated that the C-3/C-6 cis stereochemistry was essential for anti-HCV activity; a 10-fold increase in genotype 1 (GT-1) potency was achieved through optimization of the amide side chain derived from this chiral amino acid scaffold [1]. The corresponding (R)-enantiomer or racemate would produce the incorrect stereoisomer, predicted to abolish or severely diminish NS4B inhibition.

Antiviral drug discovery HCV NS4B Chiral building block

Para-Methyl Substitution Enables Hydrophobic Pocket Targeting in PAL Inhibitor Design

Ring-substituted phenylglycine analogs, including 4-methyl-substituted variants, were systematically evaluated as inhibitors of phenylalanine ammonia-lyase (PAL) by Zoń et al. (2002). The para-methyl group on the phenyl ring contributes to hydrophobic interactions within the enzyme's active site pocket, differentiating this compound from unsubstituted phenylglycine (CAS 2935-35-5) [1]. The PAL inhibitor 2-aminoindan-2-phosphonic acid (AIP) served as the benchmark potent inhibitor in this study; substituted phenylglycines provided a structural platform for probing the geometry of the PAL active site, with the para-methyl substituent offering distinct steric and electronic properties compared to hydrogen (unsubstituted), hydroxyl, or halogen substituents [1].

Phenylalanine ammonia-lyase Enzyme inhibition Structure-activity relationship

Intermediate for 1,3,4-Thiadiazole Glutaminase Inhibitors: Azide Skeleton Optimization Platform

2-Amino-2-(p-tolyl)acetic acid is specifically utilized for optimizing the azide skeleton in the synthesis of 1,3,4-thiadiazole compounds that exhibit glutaminase (GLS) inhibitory activity and potential anti-cancer properties . The para-tolyl group provides a defined hydrophobic moiety that influences the physicochemical properties and target engagement of the resulting thiadiazole derivatives. This application is distinct from other phenylglycine derivatives lacking the 4-methyl substituent, as the para-methyl group contributes to the lipophilicity (calculated LogP ≈ -0.7 for the free amino acid) and steric profile of the final heterocyclic products [1].

Glutaminase inhibition Cancer metabolism 1,3,4-Thiadiazole synthesis

Enantiomerically Pure Synthesis: Abiko-Masamune Auxiliary Method Requires Defined (S)-Configuration

A published synthetic methodology for preparing optically pure (+)-4-methylphenylglycine employs an Abiko-Masamune tricyclic 1,2-oxazolidine chiral auxiliary in a one-pot reaction from aldehydes using masked acyl cyanide reagents [1]. This method specifically produces the enantiomerically pure form, underscoring that the chirality at the α-carbon is fixed during synthesis and cannot be interchanged post-synthetically. The optical activity of the (S)-enantiomer is an intrinsic property; the racemate (CAS 13227-01-5) by definition has zero net optical rotation, making it unsuitable for applications requiring enantiopure starting materials.

Asymmetric synthesis Chiral auxiliary Optically pure building block

Optimal Procurement and Application Scenarios for (2S)-2-Amino-2-(4-Methylphenyl)acetic Acid


HCV NS4B Inhibitor Lead Optimization Programs

Medicinal chemistry teams pursuing piperazinone-based HCV NS4B inhibitors should procure the (2S)-enantiomer as the chiral building block for constructing the C-3/C-6 cis piperazinone core, as established by Kakarla et al. (2014). The defined (S)-stereochemistry is essential for antiviral activity; use of the (R)-enantiomer or racemate is incompatible with the reported SAR [1]. Procurement specifications should require ≥95% enantiomeric purity with documentation of chiral HPLC or optical rotation verification.

Phenylalanine Ammonia-Lyase (PAL) Inhibitor Probe Synthesis

Researchers synthesizing PAL inhibitors based on the phenylglycine scaffold should select the 4-methyl-substituted variant to match the hydrophobic pocket interactions described by Zoń et al. (2002) [2]. The (2S)-configuration ensures compatibility with the PAL active site geometry. This compound serves as an intermediate for preparing ring-substituted 1-aminobenzylphosphonic acid analogs and other PAL-targeting probes.

1,3,4-Thiadiazole Glutaminase Inhibitor Library Construction

For parallel synthesis of 1,3,4-thiadiazole libraries targeting glutaminase (GLS) for cancer metabolism research, the 4-methyl-substituted phenylglycine provides a specific hydrophobic azide skeleton optimization platform . The para-tolyl moiety differentiates this building block from unsubstituted or halogen-substituted phenylglycine analogs, enabling exploration of a distinct region of chemical space in the glutaminase inhibitor SAR landscape.

Asymmetric Synthesis Methodology Development

Synthetic chemistry groups developing new asymmetric methodologies for α-arylglycine preparation can use the (2S)-enantiomer as a reference standard for chiral HPLC method development, optical rotation calibration, and enantiomeric excess determination [3]. The well-defined melting point (247 °C) and chromatographic behavior facilitate its use as a chiral authenticity control.

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